N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide
Description
The compound N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a furan-2-carboxamide moiety at position 3. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-14(9-18-15(20)13-3-2-8-21-13)22-16(19-10)11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLLFEUZKJOYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibitory activities, and potential therapeutic applications.
- Molecular Formula: C18H17ClN2OS
- Molecular Weight: 372.87 g/mol
- CAS Number: 865658-31-7
- Density: 1.282 ± 0.06 g/cm³ (predicted)
- pKa: 13.58 ± 0.46 (predicted)
1. Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, derivatives with thiazole rings have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
2. Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it shows promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Type | IC50 (µM) |
|---|---|---|
| This compound | AChE | 6.28 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
| Compound F | AChE | 21.25 ± 0.15 (Thiourea) |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%. The lower the IC50 value, the more potent the inhibitor.
3. Docking Studies
Molecular docking studies reveal that this compound interacts favorably with target proteins involved in disease processes. These studies elucidate the binding modes and affinities of the compound to various biological targets, providing insights into its mechanism of action .
Case Studies and Research Findings
A study conducted on a series of thiazole derivatives found that those with a chlorophenyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts . Another research highlighted the compound's potential in treating neurodegenerative diseases due to its AChE inhibitory activity, which is crucial for managing conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Comparisons
Core Thiazole Derivatives
- Compound 4da () : N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide
- Structural similarity: Shares the 2-(4-chlorophenyl)-1,3-thiazole core but replaces the methyl group at position 4 with a hydroxyl group and substitutes the furanamide with benzamide.
- Impact: The hydroxyl group may reduce metabolic stability compared to the methyl group in the target compound. Benzamide offers stronger π-π stacking but lower solubility than furanamide .
- Compound 3 (): Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate Structural divergence: Features a thiazolidinone ring instead of a thiazole, introducing a ketone and a conjugated double bond. Impact: The thiazolidinone core is associated with anti-Toxoplasma gondii activity, suggesting divergent biological targets compared to thiazole-based compounds .
Furanamide-Containing Analogs
Physical and Analytical Properties
- The target compound’s furanamide likely results in distinct IR carbonyl stretches (~1650 cm⁻¹) and NMR signals (δ 7.5–8.0 ppm for furan protons), differentiating it from benzamide or morpholine derivatives .
Advantages and Limitations
- Advantages :
- Limitations: Lack of direct biological data for the target compound; inferences are based on structural analogs. Potential instability of the furan ring under acidic conditions compared to benzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
